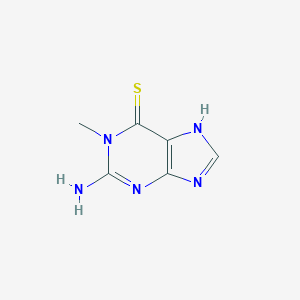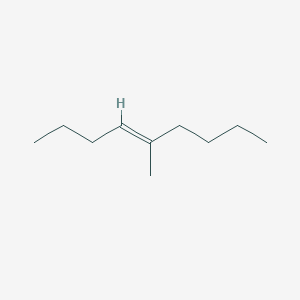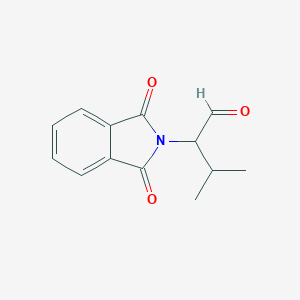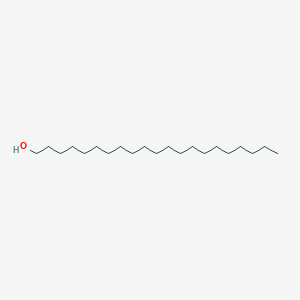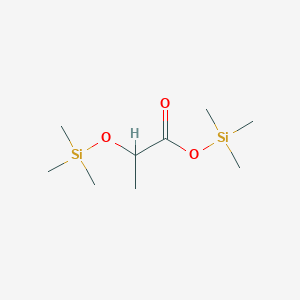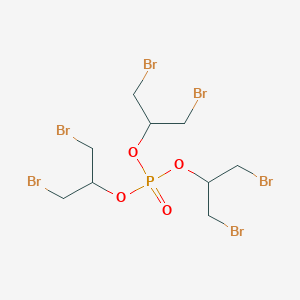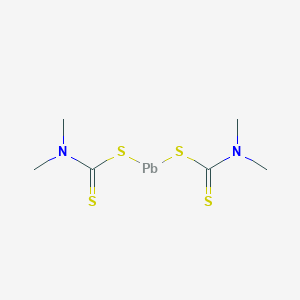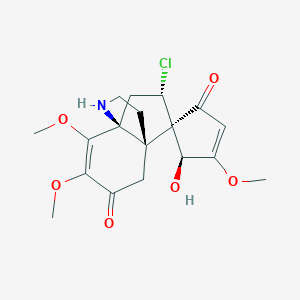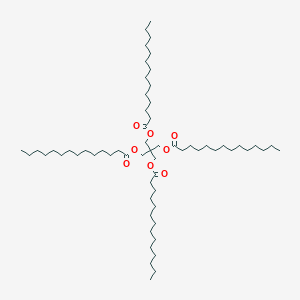
Pentaerythrityl tetramyristate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentaerythrityl tetramyristate (PENT) is a synthetic ester that is commonly used in cosmetics, personal care products, and pharmaceuticals. It is a white, odorless, and tasteless powder that is soluble in oils and organic solvents. PENT is known for its emollient and lubricant properties, and it is often used in skin care products to improve skin hydration and texture. In recent years, PENT has gained attention in the scientific community for its potential applications in drug delivery and as a biomaterial.
Mécanisme D'action
The mechanism of action of Pentaerythrityl tetramyristate is not well understood. It is believed to act as a skin conditioning agent by forming a film on the surface of the skin, reducing water loss, and improving skin hydration. In drug delivery applications, Pentaerythrityl tetramyristate is thought to enhance drug solubility and permeability by altering the physicochemical properties of the drug.
Effets Biochimiques Et Physiologiques
Pentaerythrityl tetramyristate has been shown to have low toxicity and is generally considered safe for use in cosmetics and personal care products. In vitro studies have demonstrated that Pentaerythrityl tetramyristate does not induce significant cytotoxicity or genotoxicity in mammalian cells. In vivo studies have also shown that Pentaerythrityl tetramyristate is well-tolerated and does not cause any adverse effects when administered orally or topically.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Pentaerythrityl tetramyristate is its versatility. It can be used in a wide range of applications, from cosmetics to drug delivery to biomaterials. Pentaerythrityl tetramyristate is also relatively inexpensive and easy to synthesize. However, one limitation of Pentaerythrityl tetramyristate is its limited water solubility, which can make it difficult to formulate in aqueous systems. Additionally, Pentaerythrityl tetramyristate may not be suitable for use in certain applications where high levels of purity are required.
Orientations Futures
There are several potential future directions for research on Pentaerythrityl tetramyristate. One area of interest is the development of novel drug delivery systems using Pentaerythrityl tetramyristate as an excipient. Researchers may also investigate the use of Pentaerythrityl tetramyristate in tissue engineering and regenerative medicine, particularly for the development of implantable devices and scaffolds. Additionally, further studies may be conducted to better understand the mechanism of action of Pentaerythrityl tetramyristate and its potential applications in other fields.
Méthodes De Synthèse
Pentaerythrityl tetramyristate is synthesized through the esterification of pentaerythritol and myristic acid. The reaction typically takes place in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is purified through a series of distillation and filtration steps.
Applications De Recherche Scientifique
Pentaerythrityl tetramyristate has been studied for its potential applications in drug delivery. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, making it a promising excipient for drug formulations. Pentaerythrityl tetramyristate has also been investigated as a biomaterial for tissue engineering and regenerative medicine. Its biocompatibility and biodegradability make it a suitable candidate for use in implantable devices and scaffolds.
Propriétés
Numéro CAS |
18641-59-3 |
|---|---|
Nom du produit |
Pentaerythrityl tetramyristate |
Formule moléculaire |
C61H116O8 |
Poids moléculaire |
977.6 g/mol |
Nom IUPAC |
[3-tetradecanoyloxy-2,2-bis(tetradecanoyloxymethyl)propyl] tetradecanoate |
InChI |
InChI=1S/C61H116O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-57(62)66-53-61(54-67-58(63)50-46-42-38-34-30-26-22-18-14-10-6-2,55-68-59(64)51-47-43-39-35-31-27-23-19-15-11-7-3)56-69-60(65)52-48-44-40-36-32-28-24-20-16-12-8-4/h5-56H2,1-4H3 |
Clé InChI |
PCUSEPQECKJFFS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCC |
Autres numéros CAS |
18641-59-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



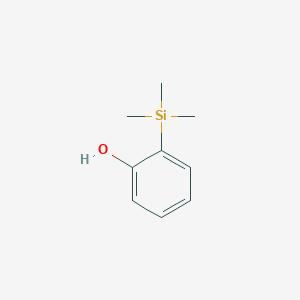
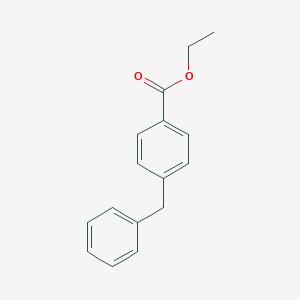
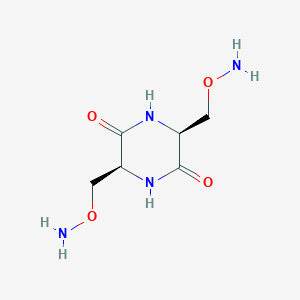
![7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B102983.png)
